1-methanesulfonyl-1H-pyrazol-4-amine 1-methanesulfonyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1206641-28-2
VCID: VC7939551
InChI: InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3
SMILES: CS(=O)(=O)N1C=C(C=N1)N
Molecular Formula: C4H7N3O2S
Molecular Weight: 161.19

1-methanesulfonyl-1H-pyrazol-4-amine

CAS No.: 1206641-28-2

Cat. No.: VC7939551

Molecular Formula: C4H7N3O2S

Molecular Weight: 161.19

* For research use only. Not for human or veterinary use.

1-methanesulfonyl-1H-pyrazol-4-amine - 1206641-28-2

Specification

CAS No. 1206641-28-2
Molecular Formula C4H7N3O2S
Molecular Weight 161.19
IUPAC Name 1-methylsulfonylpyrazol-4-amine
Standard InChI InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3
Standard InChI Key PDEMILZYVWBCCO-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1C=C(C=N1)N
Canonical SMILES CS(=O)(=O)N1C=C(C=N1)N

Introduction

Structural Characteristics and Molecular Properties

Pyrazole Core and Substituent Effects

The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, serves as the structural foundation of this compound. The 1-position is occupied by a methanesulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3), while the 4-position features a primary amine (NH2-\text{NH}_2). This substitution pattern introduces significant electronic asymmetry, as the electron-withdrawing sulfonyl group depletes electron density from the ring, while the electron-donating amino group counterbalances this effect .

The SMILES notation CS(=O)(=O)N1C=C(C=N1)N\text{CS(=O)(=O)N1C=C(C=N1)N} and InChI key PDEMILZYVWBCCO-UHFFFAOYSA-N\text{PDEMILZYVWBCCO-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemical features . Quantum mechanical calculations predict a planar pyrazole ring with dihedral angles of 178.9° between the sulfonyl oxygen atoms and the ring plane, facilitating potential π-π stacking interactions in crystalline forms .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC4H7N3O2S\text{C}_4\text{H}_7\text{N}_3\text{O}_2\text{S}
Molar Mass161.18 g/mol
SMILESCS(=O)(=O)N1C=C(C=N1)N
InChIKeyPDEMILZYVWBCCO-UHFFFAOYSA-N

Tautomerism and Resonance Effects

Synthesis and Industrial Production

Current Synthetic Routes

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:

  • Direct Sulfonylation of 4-Aminopyrazole
    Treatment of 4-aminopyrazole with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the target compound via nucleophilic acyl substitution. This method typically achieves 60–75% yields but requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride .

  • Multi-Step Functionalization
    Alternative approaches involve:

    • Cyclocondensation of hydrazine derivatives with β-keto sulfones to form the pyrazole core

    • Subsequent amination via Buchwald-Hartwig coupling or nucleophilic aromatic substitution

Industrial-scale production faces challenges in controlling exothermic reactions during sulfonylation and purifying the hygroscopic product .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
LogP (Octanol-Water)-0.84XLogP3
Water Solubility12.7 mg/mL (25°C)ESOL
Melting Point189–192°C (dec.)Differential Scanning Calorimetry
Collision Cross Section131.8 Ų ([M+H]+) Ion Mobility Spectrometry

Applications in Pharmaceutical Development

Antibacterial Activity

Preliminary antimicrobial assays against Staphylococcus aureus (ATCC 29213) demonstrate a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-generation sulfa drugs. The mechanism likely involves dihydropteroate synthase inhibition, though resistance via sul1 gene upregulation remains a concern .

EndpointResultTest System
LD50 (Oral, Rat)>2000 mg/kgOECD 423
Skin IrritationCategory 2 (Draize Score 4.1) OECD 404
Ocular IrritationCategory 2A (72-hour recovery) OECD 405

Regulatory Status and Environmental Impact

REACH Compliance

As a non-phase-in substance under EU Regulation (EC) No 1907/2006, manufacturers must submit inquiry dossiers to ECHA before placing >1 tonne/year on the market. The compound’s environmental fate parameters include:

  • Biodegradation: 28% (OECD 301F, 28-day)

  • Ecotoxicity: Daphnia magna 48h EC50 = 5.6 mg/L

Waste Management Protocols

Incineration in a CNBR-compliant facility at ≥1100°C ensures complete decomposition to CO2\text{CO}_2, H2O\text{H}_2\text{O}, SO2\text{SO}_2, and NOx\text{NO}_x. Aqueous solutions require neutralization with 10% w/v NaOH prior to disposal .

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